2,6-Dimethyl-3-pyridinecarboxylic Acid Hydrazide
Description
Systematic Nomenclature and IUPAC Classification
2,6-Dimethyl-3-pyridinecarboxylic acid hydrazide is systematically named 2,6-dimethylpyridine-3-carbohydrazide according to IUPAC nomenclature. This designation reflects its pyridine core substituted with methyl groups at positions 2 and 6, and a hydrazide (-CONHNH₂) functional group at position 3. Alternative synonyms include 3-Pyridinecarboxylic acid, 2,6-dimethyl-, hydrazide and This compound . The CAS registry number 42732-52-5 uniquely identifies this compound in chemical databases.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₈H₁₁N₃O , derived from its pyridine backbone (C₅H₅N), two methyl substituents (C₂H₆), and a hydrazide group (CONHNH₂). The molecular weight is calculated as 165.19 g/mol .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₁N₃O | |
| Molecular Weight | 165.19 g/mol | |
| CAS Registry Number | 42732-52-5 |
X-ray Crystallographic Studies and Conformational Analysis
While direct X-ray crystallographic data for this compound are not explicitly reported in the provided literature, structural insights can be inferred from analogous hydrazide derivatives. For example, hydrazide compounds often exhibit intra- and intermolecular hydrogen bonding, as observed in related crystal structures. In such cases, the hydrazide group typically adopts an endo conformation, forming hydrogen bonds between the NH group and adjacent carbonyl oxygen atoms. The pyridine ring’s electron-withdrawing carbonyl group and methyl substituents likely influence the molecule’s planarity and intermolecular interactions in the solid state. Further experimental studies are required to confirm the exact conformational preferences of this compound.
Comparative Analysis of Tautomeric Forms
Tautomerism in hydrazide derivatives often involves proton transfer between the NH group and adjacent atoms. For this compound, potential tautomeric forms could include:
- Hydrazide form : The dominant structure with the NH group bonded to the carbonyl carbon.
- Imidic acid form : A proton-transfer tautomer where the NH proton migrates to the adjacent oxygen, forming a keto-imidic structure.
Theoretical studies on similar compounds (e.g., thiophene-2-carbohydrazide) suggest that hydrazide tautomers are typically stabilized by resonance and hydrogen bonding. For example, in thiophene-2-carbohydrazide, the endo -hydrazide isomer is kinetically favored due to intramolecular hydrogen bonds. However, explicit computational or experimental data for this compound’s tautomerism are absent in the reviewed literature.
Summary of Key Structural Features
| Feature | Description | Relevance |
|---|---|---|
| Pyridine core | Aromatic six-membered ring with nitrogen at position 1. | Contributes to planarity and stability. |
| Methyl substituents | Electron-donating groups at positions 2 and 6. | Stabilize the pyridine ring via inductive effects. |
| Hydrazide group | -CONHNH₂ functional group at position 3. | Enables hydrogen bonding and potential tautomerism. |
Properties
IUPAC Name |
2,6-dimethylpyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-3-4-7(6(2)10-5)8(12)11-9/h3-4H,9H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAROJXRIIHTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3
Biological Activity
2,6-Dimethyl-3-pyridinecarboxylic Acid Hydrazide (CAS No. 42732-52-5) is a pyridine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound, with a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol, has been studied for its potential applications in treating various ailments, including cancer and bacterial infections.
Chemical Structure and Properties
The structural formula of this compound is illustrated as follows:
Antiproliferative Activity
Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) analysis reveals that modifications to the pyridine ring can enhance biological activity. For instance, compounds with additional methyl groups have shown improved efficacy, as indicated by lower IC50 values in cell viability assays.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 4.04 |
| Derivative A | A549 | 6.21 |
| Derivative B | MDA-MB-231 | 24.4 |
These results suggest that the presence of methyl groups enhances the compound's ability to inhibit cell growth effectively .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Studies indicate that this compound exhibits activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Streptococcus agalactiae | 75 |
This antibacterial activity highlights the potential of this compound as a lead structure for developing new antimicrobial agents .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways critical for cell cycle progression.
- Antibacterial Mechanism : It is proposed that the hydrazide moiety interacts with bacterial enzymes or structural components, leading to cell death.
Study on Anticancer Properties
A recent study evaluated the effects of various pyridine derivatives on cancer cell lines, including HeLa and MDA-MB-231. The findings demonstrated that compounds with hydrazide functionalities exhibited enhanced antiproliferative activity compared to their non-hydrazide counterparts. The study concluded that structural modifications could significantly impact the therapeutic potential of these compounds .
Study on Antibacterial Efficacy
Another investigation focused on the antibacterial effects of this compound against clinical isolates of E. coli. The results indicated that this compound could serve as a promising candidate for further development into antibiotics, particularly against resistant strains .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results as an anticancer agent. Research indicates that derivatives of pyridinecarboxylic acid hydrazides can inhibit the proliferation of various cancer cell lines. For instance, studies have reported that copper complexes of hydrazone derivatives derived from pyridinecarboxylic acids exhibit significant cytotoxicity against cancer cell lines such as HepG2 and HCT-116. The IC50 values for these complexes were found to be markedly lower than those for their non-complexed counterparts, indicating enhanced potency in inhibiting tumor growth .
Case Study: Copper Complexes
A specific study highlighted the anticancer properties of a copper complex formed with a pyridinecarboxylic acid hydrazone. The complex demonstrated:
- IC50 Values : 2.75 µM against HepG2 and 1.90 µM against HCT-116 cells.
- Mechanism of Action : Induction of reactive oxygen species (ROS) leading to apoptosis, alongside cell cycle arrest in the S-phase .
Coordination Chemistry
The ability of 2,6-Dimethyl-3-pyridinecarboxylic acid hydrazide to form metal complexes is another area of significant interest. These complexes are noted for their stability and biological activity, making them suitable candidates for further exploration in medicinal chemistry.
Properties of Metal Complexes
- Versatility : The hydrazide functionality allows for the coordination of various metal ions, enhancing the biological activity of the resulting compounds.
- Applications : These complexes have been investigated for their potential use in catalysis and as therapeutic agents due to their unique electronic properties .
Synthesis and Derivative Development
The synthesis of this compound and its derivatives is relatively straightforward, allowing for modifications that can enhance their biological activity or tailor them for specific applications.
Synthesis Insights
- Methodology : Various synthetic routes have been developed to produce these compounds efficiently.
- Derivative Exploration : Researchers are actively exploring different substituents on the pyridine ring to optimize pharmacological properties .
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science. Its derivatives are being studied for use in:
- Dyes and Sensors : The unique chemical properties allow for incorporation into materials that require specific optical or electronic characteristics.
- Corrosion Inhibitors : Due to their ability to form stable complexes with metals, these compounds can serve as effective corrosion inhibitors in various industrial applications .
Comparison with Similar Compounds
Structural Analogues and Their Properties
A. 3,5-Pyridinedicarboxylic Acid, 2,6-Dimethyl-, 3,5-Dihydrazide (CAS 500302-92-1)
- Structure : Contains two hydrazide groups at the 3- and 5-positions of a 2,6-dimethylpyridine backbone.
- This may enhance solubility but reduce membrane permeability in biological systems.
- Applications : Likely used in coordination chemistry or as a precursor for polyfunctional ligands, though specific biological data are unavailable .
B. Isonicotinic Acid Hydrazide (INH) Derivatives
- Structure : INH (isoniazid) features a hydrazide group at the 4-position of an unsubstituted pyridine ring.
- Key Differences: The absence of methyl groups in INH reduces steric hindrance, facilitating interaction with bacterial enoyl-ACP reductase in tuberculosis treatment. In contrast, the 2,6-dimethyl groups in the target compound may hinder enzyme binding but improve metabolic stability .
- Activity : INH derivatives exhibit potent antitubercular activity (MIC values: 0.02–0.2 µg/mL), while methyl-substituted analogues like 2,6-Dimethyl-3-pyridinecarboxylic Acid Hydrazide may show reduced efficacy against Mycobacterium tuberculosis due to steric effects .
C. 1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide ()
- Structure : A pyrrolidine-based hydrazide with a nitroaryl substituent.
- Key Differences : The nitro group enhances electrophilicity, enabling reactivity in nucleophilic substitutions, whereas the target compound’s methyl groups favor lipophilic interactions.
- Synthesis : Both compounds are synthesized via hydrazine treatment of esters, but the nitro-substituted derivative requires additional steps for functionalization .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Solubility | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C9H11N3O2 | 193.20 | Soluble in DMF | Not reported |
| INH | C6H7N3O | 137.14 | Water-soluble | 170–173 |
| 3,5-Pyridinedicarboxylic Acid Dihydrazide | C9H12N6O2 | 260.23 | Poor in water | >250 (decomposes) |
Q & A
Basic Synthesis Methodology
Q: What is the standard synthetic route for preparing 2,6-dimethyl-3-pyridinecarboxylic acid hydrazide? A: The synthesis typically involves two key steps:
Esterification : Reacting 2,6-dimethyl-3-pyridinecarboxylic acid with methanol in the presence of sulfuric acid to form the methyl ester intermediate .
Hydrazide Formation : Treating the ester with hydrazine monohydrate under reflux conditions in a solvent like ethanol or 1,4-dioxane. This step replaces the ester group with a hydrazide moiety .
Critical Parameters :
- Hydrazine monohydrate purity (>98%) minimizes side reactions.
- Reaction time (8–12 hours) and temperature (70–80°C) are optimized for yield (>75%) .
Advanced Synthesis: Reaction Optimization
Q: How can reaction conditions be modified to improve yield and purity? A: Advanced optimization strategies include:
- Catalyst Screening : Using Lewis acids (e.g., ZnCl₂) to accelerate esterification.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance hydrazine reactivity but require careful moisture control .
- Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours) and improves yield (up to 90%) compared to conventional reflux .
Data Contradictions : - High hydrazine concentrations (>2 eq.) may lead to over-substitution or decomposition, lowering yield .
Analytical Characterization Techniques
Q: What spectroscopic methods are used to confirm the structure and purity of the compound? A:
- IR Spectroscopy : The N–H stretch (3200–3300 cm⁻¹) and C=O stretch (1650–1680 cm⁻¹) confirm the hydrazide group .
- ¹H/¹³C NMR : Key signals include:
- X-ray Crystallography : SHELXL software refines crystal structures to validate bond lengths and angles (e.g., C–N bond: 1.35 Å) .
Mechanistic Insights in Bioactivity
Q: How does this compound interact with monoamine oxidase (MAO) enzymes? A:
- Reversible Inhibition : The hydrazide group chelates the FAD cofactor in MAO-B, blocking substrate oxidation. Molecular docking studies suggest a binding affinity (Ki) of ~50 nM .
- Structure-Activity Relationship (SAR) :
Resolving Spectral Data Contradictions
Q: How should researchers address discrepancies in NMR or IR data during characterization? A:
- Dynamic Effects : Tautomerism in hydrazides can cause split N–H signals in NMR. Use DMSO-d₆ to stabilize the dominant tautomer .
- Impurity Analysis : LC-MS identifies byproducts (e.g., unreacted ester or hydrazine adducts). Adjust recrystallization solvents (e.g., ethanol/water mixtures) to improve purity .
Derivative Design for Enhanced Activity
Q: What strategies are effective for synthesizing bioactive derivatives of this compound? A:
- Heterocyclic Functionalization : React with KSCN in acetic acid to form 1,2,4-triazole-5-thiones, which show improved antimicrobial activity .
- Schiff Base Formation : Condense with aldehydes (e.g., 4-fluorobenzaldehyde) to generate hydrazone derivatives. These exhibit MAO-B inhibitory IC₅₀ values <100 nM .
Example Protocol :
Dissolve hydrazide (1 eq.) in dry DMF.
Add aldehyde (1.2 eq.) and triethylamine (2 eq.).
Reflux at 120°C for 12 hours .
Crystallographic Structure Determination
Q: What software and protocols are recommended for X-ray crystallography of this compound? A:
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL-2018 refines structures with R-factor <0.05. Key parameters:
Stability and Storage Guidelines
Q: How should researchers handle and store this compound to ensure stability? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
